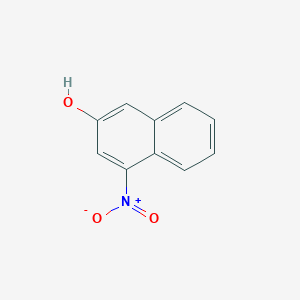

4-Nitronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDHOYREAWONLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539353 | |

| Record name | 4-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38396-08-6 | |

| Record name | 4-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Systematic Strategies for 4 Nitronaphthalen 2 Ol and Its Structural Analogs

Direct Synthetic Routes to 4-Nitronaphthalen-2-ol

The direct synthesis of this compound is a nuanced process, primarily involving the introduction of a nitro group onto a naphthol framework or the sequential construction of the functionalized naphthalene (B1677914) ring.

Selective Nitration Reactions of Naphthols

The direct nitration of 2-naphthol (B1666908) presents a significant regioselectivity challenge. The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, in the case of 2-naphthol, the C1 (ortho) position is kinetically favored, leading predominantly to the formation of 1-nitro-2-naphthol (B1581586). Achieving selective nitration at the C4 (para) position is not straightforward and often results in mixtures of isomers or alternative reactions.

Several nitrating systems have been applied to 2-naphthol with varying outcomes. For instance, the use of tert-butyl nitrite (B80452) as a nitrating reagent has been explored, but this also tends to yield the 1-nitro-2-naphthol derivative. google.com Other methods, such as using metal nitrates on a solid support, can lead to different reaction pathways altogether. The reaction of 2-naphthol with magnesium nitrate (B79036) on silica (B1680970) gel, for example, results in nitration at the hydroxyl group to form 2-naphthyl nitrate, rather than substitution on the aromatic ring. scirp.org The use of nitrocyclohexadienones has been investigated as a mild nitrating agent for phenols and naphthols to avoid over-nitration and improve regioselectivity, though specific high-yield results for 4-nitro-2-naphthol are not prominently documented. nih.gov

| Nitrating Agent/System | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | Controlled temperature | 1-Nitro-2-naphthol (major isomer) | smolecule.com |

| tert-Butyl Nitrite (t-BuONO) | Mild, catalyst-free | 1-Nitro-2-naphthol derivatives | google.comresearchgate.net |

| Mg(NO₃)₂ on Silica Gel | Heating at 150°C | 2-Naphthyl nitrate (O-nitration) | scirp.org |

Functional Group Transformations for Hydroxyl and Nitro Group Introduction

Given the challenges of direct selective nitration, multi-step strategies involving functional group transformations represent a more reliable approach to synthesizing this compound. These methods often start with a naphthalene derivative where one of the required functional groups, or a precursor, is already in place.

One of the most effective documented methods involves the decomposition of 4-nitronaphthalene-1:2-diazo-oxide . rsc.org This approach circumvents the direct nitration of 2-naphthol. The synthesis was found to be successful when the diazo-oxide was boiled with aluminium powder in alcohol, yielding 4-nitro-2-naphthol. rsc.org This transformation highlights a creative use of a diazo-oxide precursor to install the hydroxyl group at the desired C2 position.

Another viable, though less directly documented, synthetic route is the hydrolysis of the diazonium salt derived from 4-nitro-2-naphthylamine . This process would involve two key steps:

Diazotization : The primary amine group of 4-nitro-2-naphthylamine is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium. The chemistry of diazotizing nitro-naphthylamines is well-established. rsc.orggoogle.com

Hydrolysis : The resulting diazonium salt is then heated in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, yielding the final this compound.

Research into the reactions of 4-nitro-2-naphthylamine, such as its conversion to 4-nitro-p-toluenesulphon-2-naphthalide, confirms that it is an accessible synthetic precursor. rsc.org

| Starting Material | Key Transformation | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitronaphthalene-1:2-diazo-oxide | Decomposition/Reduction | Boiling with Aluminium powder and alcohol | 58-64% | rsc.org |

Multi-Step Synthesis Involving this compound as a Key Intermediate

While this compound possesses functional groups that suggest its utility as a synthetic intermediate, specific literature examples of its application in complex syntheses are limited.

Utilization in Heterocyclic Compound Synthesis (e.g., Azete Derivatives)

Naphthols are widely used as starting materials for the synthesis of a variety of oxygen- and nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net However, a review of the scientific literature indicates that the specific use of this compound as a precursor for heterocyclic systems, including azete derivatives, is not well-documented. In many reported syntheses of heterocyclic structures derived from nitronaphthols, it is often the isomeric 1-nitro-2-naphthol that serves as the key starting material. The distinct electronic and steric properties of this compound compared to its isomers likely influence its reactivity and suitability in such synthetic schemes, leading to a scarcity of reported applications in this area.

Incorporation into Complex Molecular Architectures (e.g., Propranolol (B1214883) Derivatives)

The incorporation of a nitronaphthol moiety is a known strategy in the synthesis of complex molecules and pharmaceutical analogs. However, similar to its use in heterocyclic synthesis, the application of this compound as a key intermediate in building complex molecular architectures is not prominently featured in the literature. For the synthesis of propranolol derivatives, for example, research has focused on the use of 4-nitro-1-naphthol . mdpi.com The synthesis of (±)-4-nitropropranolol proceeds from 4-nitro-1-naphthol, which reacts with epichlorohydrin (B41342) and subsequently isopropylamine (B41738) to build the final structure. mdpi.com This highlights how a subtle change in the isomer of the nitronaphthol precursor is critical for accessing specific molecular targets.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods offer pathways to enhance efficiency, selectivity, and sustainability in chemical synthesis.

In the context of synthesizing this compound, the aforementioned method involving the decomposition of 4-nitronaphthalene-1:2-diazo-oxide with aluminium powder can be considered a reagent-promoted approach that facilitates the desired transformation. rsc.org However, the development of a direct, selective catalytic nitration of 2-naphthol to produce the 4-nitro isomer remains an area for further research. Patented green chemistry approaches for related compounds, such as the nitration of 2,7-naphthalene disulfonic acid in an organic acid medium, suggest that catalytic systems are being actively developed for nitronaphthalene synthesis. google.com

For the derivatization of this compound, catalytic reactions are expected to play a key role, based on the known reactivity of its functional groups and analogous compounds.

Catalytic Reduction : The nitro group is readily reducible to an amino group (4-amino-2-naphthol). This transformation is typically achieved with high efficiency via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. smolecule.com This opens up a wide field of subsequent reactions for the resulting amino group.

Catalytic Cross-Coupling : The hydroxyl group can be converted to a better leaving group, such as a triflate, which would then allow for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds at the C2 position. While not documented specifically for this compound, such strategies are common for functionalizing the naphthol core.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic systems like nitronaphthalene derivatives. These methods often proceed under mild conditions with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the backbone of substituted naphthalenes. For instance, the Sonogashira coupling has been employed to synthesize extended π-conjugated systems. A notable example involves the palladium-catalyzed reaction between a protected 5-iodonaphthylethynyl compound and 1-ethynyl-5-nitronaphthalene. researchgate.net This methodology allows for the precise assembly of nanometer-sized molecules with potential applications in materials science. researchgate.net Similarly, palladium acetate, in conjunction with an inexpensive oxidant, has been shown to catalyze the direct construction of the naphthalene ring from amides and alkynes in an aerobic atmosphere, yielding a variety of highly substituted naphthalenes with good chemo- and regioselectivity. rsc.org

Denitrative coupling reactions represent another significant advancement in this area. Transition metals can facilitate the coupling of nitroarenes with various partners by activating the C–NO2 bond. Palladium catalysts, in particular, have been effective in C-N and C-O bond-forming reactions. nih.gov For example, using a Pd(acac)2/BrettPhos catalyst system, nitroarenes can react with amines to furnish arylamine derivatives. acs.org This approach is applicable to substrates like 2-nitronaphthalene (B181648). acs.org The general mechanism for these palladium-catalyzed denitrative etherifications involves the oxidative addition of the nitroarene to a Pd(0) species, followed by nucleophilic displacement of the nitro group by an arenoxide, and subsequent reductive elimination to yield the diaryl ether product. acs.org

Below is a table summarizing key palladium-catalyzed reactions for the synthesis of nitronaphthalene analogs.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium-catalyst | 5-iodonaphthylethynyl, 1-ethynyl-5-nitronaphthalene | Ethynylated naphthalene | Forms extended π-conjugated systems. researchgate.net |

| Pd(OAc)2 / Oxidant | Amides, Alkynes | Highly substituted naphthalenes | Direct ring construction under air. rsc.org |

| Pd(acac)2 / BrettPhos | Nitroarenes, Amines | Arylamines | Denitrative C-N bond formation. acs.org |

| RhCl(PPh3)3 | Nitroarenes, Arylboronic acids | Diaryl ethers | Denitrative C-O bond formation. acs.org |

Lewis Acid-Promoted Synthetic Pathways

Lewis acids play a crucial role in activating substrates and promoting reactions that might otherwise be sluggish or unselective. In the context of naphthol chemistry, Lewis acids can dramatically alter the electronic properties of the aromatic ring, facilitating dearomatization and subsequent functionalization.

A significant application of Lewis acids is in shifting the tautomeric equilibrium of naphthols toward their keto forms (naphthalenones). For example, the interaction of 4-nitronaphthalen-1-ol with a Lewis acid like aluminum chloride (AlCl3) can lead to the formation of a complex that favors the dearomatized keto tautomer. nih.govrug.nl This transient α,β-unsaturated ketone intermediate becomes susceptible to nucleophilic attack. This strategy has been harnessed in a two-step dearomative functionalization process where the Lewis acid-activated naphthol is trapped by organometallic reagents or organophosphines, often with the aid of a copper(I) co-catalyst. nih.gov

The choice of Lewis acid and solvent is critical. While B(C6F5)3 was initially shown to shift the equilibrium, AlCl3 in dichloromethane (B109758) (DCM) proved highly effective for complete dearomatization. nih.govrug.nl Interestingly, the stoichiometry of the Lewis acid can also be important; in the case of 4-nitronaphthalen-1-ol, two equivalents of AlCl3 were required to overcome the insolubility of the initial complex. nih.gov This approach provides a pathway to functionalized dihydronaphthalene derivatives that would be difficult to access directly from the aromatic precursor.

The following table details the effect of different Lewis acids on the dearomatization of naphthols.

| Naphthol Substrate | Lewis Acid | Solvent | Outcome |

| 1-Naphthol (B170400) | B(C6F5)3 | Toluene | 75% Keto form observed. nih.gov |

| 1-Naphthol | AlCl3 (1 equiv.) | DCM | 100% Keto form observed. nih.govrug.nl |

| 4-Nitronaphthalen-1-ol | AlCl3 (2 equiv.) | DCM | Soluble complex, dearomatized. nih.gov |

| 2-Naphthol | AlCl3 | DCM | Single dearomatized species (2-naphthone) observed. nih.gov |

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis, offering unique reactivity and selectivity profiles for the synthesis of complex molecules.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the realm of nitronaphthalene chemistry, organocatalysts have been successfully applied in atroposelective reactions to create axially chiral biaryls. For example, a chiral phosphoric acid (CPA) can catalyze the enantioselective addition of naphthols to nitronaphthalenes. beilstein-journals.org This type of catalysis operates through the formation of specific hydrogen-bonding interactions that control the stereochemical outcome of the reaction. Another strategy involves the use of pyrrolidine (B122466) as a catalyst in domino reactions to construct polysubstituted naphthalene derivatives from simple starting materials. researchgate.net

Biocatalysis leverages the catalytic power of enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild, environmentally friendly conditions. Several microbial systems have been identified that can metabolize nitronaphthalene compounds. For instance, Sphingobium sp. strain JS3065 can initiate the catabolism of 1-nitronaphthalene (B515781) using a multicomponent dioxygenase enzyme. sjtu.edu.cn This enzyme catalyzes the formation of 1,2-dihydroxynaphthalene, which then enters a standard naphthalene degradation pathway. sjtu.edu.cn Engineered strains of Escherichia coli have also been developed for the biocatalytic conversion of 2-nitronaphthalene into 2-amino-1-naphthol, a valuable synthetic intermediate. globalauthorid.comresearchgate.net These biocatalytic approaches hold promise for the green synthesis of aminonaphthols and other derivatives from nitronaphthalene precursors.

| Strategy | Catalyst/System | Reaction Type | Product/Application |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Atroposelective addition | Axially chiral biaryls. beilstein-journals.org |

| Organocatalysis | Pyrrolidine | Domino reaction | Polysubstituted naphthalenes. researchgate.net |

| Biocatalysis | Sphingobium sp. JS3065 | Dioxygenation | 1,2-Dihydroxynaphthalene from 1-nitronaphthalene. sjtu.edu.cn |

| Biocatalysis | Engineered E. coli | Reduction/Hydroxylation | 2-Amino-1-naphthol from 2-nitronaphthalene. globalauthorid.comresearchgate.net |

Control of Regioselectivity and Stereoselectivity in Nitronaphthalene Synthesis

Achieving precise control over the position (regio-) and three-dimensional arrangement (stereo-) of functional groups is a central challenge in organic synthesis. The synthesis of specific isomers like this compound requires methodologies that can overcome the inherent reactivity patterns of the naphthalene core.

Regioselectivity in the nitration of naphthalene is a classic problem in electrophilic aromatic substitution. Direct nitration of naphthalene with a standard nitrating mixture (HNO3/H2S_O4) typically yields a mixture of isomers, with 1-nitronaphthalene being the major product (around 90-92%). scitepress.org To achieve higher selectivity or to access less favored isomers, more sophisticated methods are required. The use of solid acid catalysts, such as modified HBEA zeolites, can significantly improve the regioselectivity for mononitration, increasing the ratio of 1-nitronaphthalene to 2-nitronaphthalene. mdpi.com The reaction temperature is a crucial parameter, with lower temperatures generally favoring higher selectivity. mdpi.com Another powerful strategy is ipso-nitration, where a pre-installed functional group, such as a boronic acid, directs the incoming nitro group to a specific position. The reaction of naphthylboronic acids with tert-butyl nitrite, for example, can produce individual 1- and 2-nitronaphthalene isomers with high yields. scitepress.org Theoretical studies, such as those using Density Functional Theory (DFT), can also be employed to predict and understand the regioselectivity of nitration reactions by analyzing the stability of reaction intermediates and transition states. jmaterenvironsci.comresearchgate.net

Stereoselectivity becomes important when chiral centers or axes are present in the target molecule or are created during the synthesis. Organocatalysis has proven particularly effective for controlling stereochemistry. As mentioned previously, chiral catalysts can induce atroposelectivity in reactions involving nitronaphthalenes, leading to the formation of enantiomerically enriched axially chiral biaryls. beilstein-journals.org Another context where stereochemistry is crucial is in the conjugate addition of nucleophiles to nitronaphthalene systems. The addition of Grignard reagents (RMgX) to substrates like 4-methoxy-1-nitronaphthalene leads to the formation of nitronate adducts. The subsequent tautomerization of these adducts to the final nitro-containing product can proceed with a high degree of stereocontrol, influencing the relative configuration of the newly formed stereocenters. acs.orgacs.org

| Control Type | Method | Key Factors | Example |

| Regioselectivity | Zeolite Catalysis | Catalyst type (e.g., HBEA), Temperature | Increased selectivity for 1-nitronaphthalene over 2-nitronaphthalene. mdpi.com |

| Regioselectivity | ipso-Nitration | Pre-functionalization (e.g., boronic acid) | Synthesis of pure 1- or 2-nitronaphthalene isomers. scitepress.org |

| Regioselectivity | Theoretical Prediction | DFT calculations of intermediates | Predicting the most favorable nitration site. jmaterenvironsci.comresearchgate.net |

| Stereoselectivity | Organocatalysis | Chiral catalyst (e.g., CPA) | Atroposelective synthesis of axially chiral biaryls. beilstein-journals.org |

| Stereoselectivity | Conjugate Addition | Substrate structure, Reaction conditions | Stereocontrolled formation of substituted dihydronaphthalenes. acs.orgacs.org |

Chemical Reactivity and Mechanistic Elucidation of 4 Nitronaphthalen 2 Ol

Electronic Effects and Reactivity of the Nitro Group

The nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic rings, making them less susceptible to electrophilic attack. Conversely, this electronic pull enhances the susceptibility of the nitro group itself to reduction and influences the regioselectivity of certain reactions.

The nitro group of 4-nitronaphthalen-2-ol is readily reduced. A common and historically significant method for the reduction of aromatic nitro compounds is the Béchamp reduction, which utilizes iron and an acid. wikipedia.org This reaction proceeds in a stepwise manner, initially reducing the nitro group to a nitroso group, which is then further reduced to a hydroxylamino intermediate before yielding the corresponding amine, 4-aminonaphthalen-2-ol. wikipedia.org While catalytic hydrogenation is now often preferred for such transformations, the Béchamp reduction remains a viable method for many aromatic nitro compounds. wikipedia.org

The electrochemical reduction of nitronaphthalenes has also been studied, revealing a four-electron reduction to the hydroxylamino derivative, which can be followed by a two-electron reduction to the amine in acidic media. researchgate.net These processes are often adsorption-controlled at the electrode surface. researchgate.net

Photochemically, nitronaphthalenes can undergo complex electron transfer processes. For instance, the excited triplet state of 1-nitronaphthalene (B515781) has been shown to react with hydroxide (B78521) ions to generate a hydroxyl radical and the 1-nitronaphthalene radical anion. nih.gov In aerated solutions, this radical anion can react with oxygen to produce peroxide species. nih.gov Such photochemical pathways are significant in the atmospheric degradation of nitroaromatic compounds. researchgate.netrsc.orgbham.ac.uk

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. unacademy.commasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the aromatic ring. In this compound, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group is a strong deactivating group and a meta-director.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a key functional group that imparts acidic properties and serves as a site for nucleophilic reactions and derivatization.

The hydroxyl group of this compound is acidic due to the resonance stabilization of the corresponding phenoxide ion. The presence of the electron-withdrawing nitro group at the para position significantly increases the acidity (lowers the pKa) compared to unsubstituted 2-naphthol (B1666908). This is because the nitro group helps to delocalize the negative charge of the conjugate base, making the deprotonation more favorable. libretexts.orglibretexts.org

Table 1: Comparison of pKa Values for Phenol and Related Compounds

| Compound | pKa |

| Phenol | 9.95 |

| 2-Naphthol | 9.51 |

| 4-Nitrophenol (B140041) | 7.15 |

| This compound | Estimated < 9.5 |

The pKa of this compound is expected to be lower than that of 2-naphthol due to the electron-withdrawing nitro group.

This pH-dependent behavior means that in basic solutions, this compound will exist predominantly in its deprotonated, phenoxide form, which is a more potent nucleophile.

The hydroxyl group of this compound can be readily derivatized. In the presence of a base such as sodium hydroxide (NaOH), the hydroxyl group is deprotonated to form the more nucleophilic naphthoxide anion. brainly.com This anion can then participate in nucleophilic substitution reactions with various electrophiles. For example, reaction with alkyl halides would yield ethers, and reaction with acyl chlorides or anhydrides would produce esters.

The derivatization of 2-naphthol is a well-established set of reactions in organic synthesis. brainly.comrsc.org For instance, the reaction of 2-naphthol with acyl chlorides in the presence of a base is a standard method for preparing naphthyl esters. brainly.com Similar reactivity is expected for this compound, with the understanding that the electronic properties of the nitro group might influence the reaction rates.

Photochemical Transformations and Excited-State Dynamics

Intersystem Crossing Mechanisms

The photophysics of nitronaphthalene derivatives are dominated by highly efficient and rapid intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet manifold (Tₙ). acs.orgresearchgate.net This process is so efficient that fluorescence from the singlet state is often negligible. psu.edu The presence of the nitro group is known to significantly enhance the rate of intersystem crossing compared to the parent polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Studies on 1- and 2-nitronaphthalene (B181648) have shown that upon photoexcitation, almost the entire population of the Franck-Condon singlet excited state undergoes intersystem crossing to a triplet state in less than 200 femtoseconds. acs.orgresearchgate.net This ultrafast transition is attributed to two key factors:

Small Energy Gap : There is a very small energy difference between the relevant singlet and triplet excited states (S₁ and Tₙ), which facilitates the transition. researchgate.net

Strong Spin-Orbit Coupling : The nitro group promotes strong spin-orbit coupling, which is a prerequisite for lifting the quantum mechanical forbiddance of transitions between states of different spin multiplicity. ucl.ac.uk

Computational studies on the related molecule nitrobenzene (B124822) support this model, showing strong coupling between the ¹(nπ) and ³(ππ) states, which facilitates a high triplet quantum yield. ucl.ac.uk The ultrafast intersystem crossing in nitronaphthalene derivatives is proposed to occur between non-equilibrated excited states in a strongly nonadiabatic regime. acs.orgresearchgate.net This means the population transfer to the triplet state happens so quickly that the molecule does not have time to relax to its lowest vibrational level in the singlet excited state.

Photoreactivity and Photoproduct Formation

Once populated, the triplet state of nitronaphthalenes is the primary origin of their photochemical reactivity. The subsequent reactions can follow several pathways, primarily involving the reduction of the nitro group or cleavage of the C-NO₂ bond.

Photoreduction : In the presence of hydrogen-donating solvents or reagents, the excited triplet state can abstract a hydrogen atom, initiating a reduction cascade. researchgate.net For example, photolysis of nitronaphthalenes in the presence of triethylamine (B128534) (TEA) leads to the formation of a nitronaphthalene radical anion. psu.edu Further reactions can yield nitrosonaphthalenes. psu.edu More extensive photoreduction using reagents like formic acid in acetonitrile (B52724) has been shown to reduce 1- and 2-nitronaphthalene to their corresponding amino derivatives (1-aminonaphthalene and 2-aminonaphthalene) in high yields. sci-hub.ru

| Starting Material | Major Product | Irradiation Time | Yield |

|---|---|---|---|

| 1-Nitronaphthalene | 1-Aminonaphthalene | 80 min | 94% |

| 2-Nitronaphthalene | 2-Aminonaphthalene | 15 min | Good |

Note: For 2-Nitronaphthalene, formation of naphthalene (B1677914) as a byproduct was also observed. sci-hub.ru

C-NO₂ Bond Cleavage : An alternative pathway involves the cleavage of the carbon-nitro bond. It is proposed that the excited state can lead to the formation of a geminate radical pair, consisting of an aryl radical (Ar•) and nitrogen dioxide (NO₂•), held within the solvent cage. walshmedicalmedia.com This radical pair can either recombine, returning the molecule to its ground state, or dissociate to form an aryloxy radical (ArO•) and nitric oxide (NO•), which can then lead to various photoproducts. walshmedicalmedia.com Studies on 1-nitronaphthalene have identified oxidation products, potentially arising from the reaction of the aryloxy radical or from reactions involving photosensitized singlet oxygen. mdpi.comwalshmedicalmedia.com

It is worth noting that the reactivity can be isomer-dependent. For instance, 2-nitronaphthalene is often found to be significantly more photoinert than 1-nitronaphthalene under certain conditions, a difference attributed to a higher energy barrier for forming a key intramolecular charge transfer state required for photoreactivity. walshmedicalmedia.com

Advanced Spectroscopic and Analytical Characterization of 4 Nitronaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and correlations, the carbon-hydrogen framework of a molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. cognitoedu.org Each unique carbon atom in 4-Nitronaphthalen-2-ol would theoretically produce a distinct peak in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups. For instance, the carbon atom bearing the hydroxyl group (C-2) and the carbon with the nitro group (C-4) would be expected at characteristic downfield positions. Quaternary carbons (those not bonded to any hydrogen atoms, such as C-2, C-4, and the bridgehead carbons) can also be identified, though they often show weaker signals. researchgate.net Despite the predictability of these general features, specific experimental ¹³C NMR data for this compound could not be located.

Two-Dimensional NMR Correlation Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei. nmrdb.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduemerypharma.com An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon partner in the naphthalene (B1677914) ring system. ustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.eduresearchgate.net HMBC is particularly powerful for identifying the connectivity around quaternary carbons and for piecing together different fragments of a molecule. ustc.edu.cn

No specific HSQC or HMBC datasets for this compound were found in the performed searches.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule and its elemental formula. rsc.org For this compound, with a molecular formula of C₁₀H₇NO₃, HRMS would be used to confirm this composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. mdpi.comdtu.dk For example, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically requiring a match within a few parts per million (ppm). Specific HRMS data for this compound is not currently available in published literature.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. nih.gov In a typical MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. researchgate.net This process helps to elucidate the structure of the molecule by revealing characteristic losses, such as the loss of NO₂, OH, or CO. The fragmentation pattern provides a structural fingerprint of the molecule. Detailed studies on the fragmentation pathways of this compound have not been found in the available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound, particularly within complex mixtures containing its isomers. The combination of liquid chromatography's separation capabilities with the sensitive and specific detection of mass spectrometry allows for the effective resolution of structurally similar compounds.

In a typical reverse-phase HPLC method, a C18 column can be employed with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape and ionization efficiency for MS detection. sielc.com This setup allows for the separation of different nitronaphthol isomers. For instance, a study on the degradation of naphthalene derivatives utilized LC-MS to identify various intermediates, including hydroxylated and nitrated naphthalenes. unito.it The mass spectrometer, often an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap, provides accurate mass measurements. unito.itmdpi.com For this compound (C₁₀H₇NO₃), the expected mass-to-charge ratio ([M+H]⁺) would be approximately 190.0499. uni.lu High-resolution mass spectrometry can confirm the elemental composition of the detected peaks, aiding in the confident identification of this compound and distinguishing it from other co-eluting species.

The use of tandem mass spectrometry (MS/MS) further enhances the specificity of detection. By selecting the precursor ion corresponding to this compound and inducing fragmentation, a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint, enabling its unambiguous identification even in the presence of a complex sample matrix.

Table 1: Predicted LC-MS Adducts for this compound (Data sourced from PubChemLite)

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 190.04987 |

| [M+Na]⁺ | 212.03181 |

| [M-H]⁻ | 188.03531 |

| [M+NH₄]⁺ | 207.07641 |

| [M+K]⁺ | 228.00575 |

| [M+H-H₂O]⁺ | 172.03985 |

| [M+HCOO]⁻ | 234.04079 |

| [M+CH₃COO]⁻ | 248.05644 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in the this compound molecule. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key vibrational frequencies for this compound include:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group. The broadness of this peak is indicative of hydrogen bonding.

N-O Stretching (Nitro Group): The nitro group (-NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ range. For the related compound 3-nitrophenol, the symmetric NO₂ stretch is observed around 1335 cm⁻¹. researchgate.net

C=C Stretching (Aromatic Ring): Multiple sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene ring system.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group typically appears in the 1200-1300 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring.

The FT-IR spectrum of the related compound 1-nitro-2-naphthol (B1581586) shows characteristic peaks that can be used for comparison. chemicalbook.com By analyzing the positions and intensities of these absorption bands, the presence of the hydroxyl, nitro, and naphthalene functionalities in this compound can be confirmed.

Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1335-1385 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Phenol | C-O Stretch | 1200-1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C-H Bend (out-of-plane) | 650-900 |

UV-Vis Absorption Spectroscopy for Electronic Transitions and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is influenced by the extent of the conjugated π-electron system and the presence of auxochromic (e.g., -OH) and chromophoric (e.g., -NO₂) groups.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitronaphthalene chromophore. The naphthalene ring itself has absorption bands, and the presence of the nitro and hydroxyl groups will shift these bands to longer wavelengths (a bathochromic or red shift). In a study of 4-hydroxy-1-naphthaldehydes, a new absorption band appeared in the 360–400 nm region in polar solvents like acetonitrile and methanol (B129727). rsc.org Similarly, for 4-nitrophenol (B140041), the addition of a base causes a shift in the absorption peak to around 400 nm due to the formation of the nitrophenolate ion. researchgate.net The absorption spectrum of this compound is likely to be pH-dependent due to the acidic nature of the phenolic hydroxyl group. Deprotonation in basic solutions would lead to a change in the electronic structure and a corresponding shift in the UV-Vis spectrum. rsc.org

UV-Vis spectroscopy is also a valuable tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, provided a calibration curve is established. This is particularly useful for monitoring reaction kinetics or for quantifying the compound in various samples.

Chiral Resolution and Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

While this compound itself is not chiral, derivatization can introduce a chiral center, necessitating enantiomeric separation. For instance, if a chiral moiety were to be attached to the molecule, the resulting diastereomers or enantiomers would require separation to assess their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for such separations. csfarmacie.czamericanpharmaceuticalreview.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus separation. csfarmacie.cz Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

In a relevant study, the enantiomers of 4-nitropropranolol, a related compound, were successfully resolved using chiral HPLC on a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol (B130326) containing a small amount of diethylamine. mdpi.comresearchgate.net This demonstrates the feasibility of separating similar nitronaphthalene derivatives. The purity of the separated enantiomers was then assessed by chiral HPLC, confirming enantiomeric excesses of greater than 98%. mdpi.comresearchgate.net The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. Factors such as the solvent polarity, the presence of additives, and the column temperature can all influence the separation.

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial in pharmaceutical research, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. csfarmacie.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

To perform X-ray crystallography, a single crystal of high quality is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. libretexts.org The analysis of the diffraction pattern allows for the calculation of an electron density map of the crystal, from which the positions of the individual atoms can be determined.

Theoretical and Computational Chemistry Studies of 4 Nitronaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of 4-nitronaphthalen-2-ol. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state properties of molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgresearchgate.net DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO). imperial.ac.ukscispace.comescholarship.org

For nitronaphthalene derivatives, the electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influence the electronic landscape. DFT studies on structurally related compounds, such as other nitronaphthols and their derivatives, reveal that the nitro group's presence tends to lower the HOMO-LUMO energy gap. For instance, DFT calculations on 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol show a HOMO-LUMO gap of approximately 4.2 eV. Similarly, for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the calculated gap is 3.77 eV. These moderate energy gaps suggest a potential for reactivity in charge-transfer processes. While specific DFT data for this compound is not abundant in the provided context, the data from related molecules provide a strong indication of its expected electronic characteristics.

Table 1: Calculated HOMO-LUMO Gaps for Related Nitronaphthalene Compounds using DFT

| Compound | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol | ~4.2 | |

| N-(6-Acetyl-1-nitronaphthalen-2-yl)acetamide | 3.77 |

This interactive table summarizes key findings from DFT calculations on compounds structurally similar to this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their potential for high accuracy, albeit often at a greater computational expense than DFT. acs.org

Systematic theoretical studies concerning the tautomerism of O-nitronaphthols have been conducted using ab initio molecular orbital calculations at the Hartree-Fock level. scispace.com High-level ab initio calculations, such as the G2(MP2) theory, are utilized to obtain highly accurate energies for different tautomers and conformers of molecules. acs.org For complex systems, these methods can provide benchmark data against which less computationally demanding methods like DFT can be compared. acs.org While specific high-accuracy ab initio studies on this compound are not detailed in the search results, the application of these methods to similar systems underscores their importance for obtaining precise energetic and structural information.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. wikipedia.orgpressbooks.pub In this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

For nitronaphthalene derivatives, the electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group create a distinct electronic environment that shapes the orbital energy levels and their spatial distributions. Electron density mapping reveals regions of high and low electron density. The nitro group typically shows electron-deficient regions, making it susceptible to nucleophilic attack, while the hydroxyl group and the naphthalene (B1677914) ring may have electron-rich areas.

Hirshfeld surface analysis, a method based on electron density, is used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, this analysis showed that the most significant contributions to crystal packing come from O⋯H/H⋯O (34.9%), H⋯H (33.7%), and C⋯H/H⋯C (11.0%) contacts. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of reaction barriers.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can identify stable molecules (minima), and the transition states that connect them (saddle points). libretexts.orgyoutube.com

Computational methods, particularly DFT, are used to map the PES for chemical reactions. rsc.org For example, in the study of the atmospheric oxidation of related polycyclic aromatic hydrocarbons (PAHs), geometries of reactants, intermediates, transition states, and products are optimized at a specific level of theory, such as BB1K/6-31+G(d,p). rsc.org Transition states are characterized by having exactly one imaginary frequency in the vibrational analysis. rsc.org To confirm that a transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) analysis is performed. rsc.org This computational mapping provides a detailed picture of the reaction pathway, including the energy barriers that must be overcome.

Beyond the reaction path, computational studies can provide quantitative data on the kinetics and thermodynamics of a reaction. rroij.com The free energy of activation, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state, including thermal contributions. rsc.org

Thermodynamic properties of related molecules like 1-nitronaphthalene (B515781) have been evaluated using a combination of experimental data and computational models. researchgate.net The dissolution of 1-nitronaphthalene in various solvents, for example, has been shown to be an endothermic and entropy-driven process. researchgate.net Computational studies on fluorene (B118485) derivatives have also been used to determine thermodynamic properties like enthalpies of formation and sublimation. researchgate.net These calculations are essential for understanding the stability of compounds and the feasibility of chemical processes under different conditions. rroij.com For reactions involving nitronaphthalene derivatives, computational methods can predict whether a reaction is exothermic or endothermic and can estimate rate constants for key elementary steps. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of chemical systems.

Classical Molecular Dynamics for Conformational and Solvent Effects

Classical MD simulations utilize force fields—a set of parameters that approximate the potential energy of a system—to calculate the trajectories of atoms and molecules. mdpi.com For this compound, these simulations are invaluable for exploring its conformational landscape and the influence of different solvent environments.

The key flexible points in this compound are the hydroxyl (-OH) and nitro (-NO₂) groups. MD simulations can predict the rotational freedom of these groups and the preferred orientations relative to the naphthalene ring. This includes quantifying the equilibrium between different conformers and the energy barriers separating them. csic.es An important aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group, and how this is influenced by the surrounding solvent.

Solvent effects are critical to understanding the behavior of this compound in solution. MD simulations can model how solvent molecules arrange around the solute, affecting its conformation and properties. acs.orgnih.gov For instance, in polar protic solvents like methanol (B129727) or water, the hydroxyl group would act as both a hydrogen bond donor and acceptor, influencing its orientation and interactions with neighboring molecules. aip.org In contrast, aprotic solvents would interact differently, primarily with the polar nitro group. Studies on related nitronaphthalene derivatives have shown that solvent polarity can significantly shift the energy levels of excited states and influence deactivation pathways. nih.govaip.orgaip.org Classical MD simulations can provide the structural ensembles needed for subsequent, more accurate quantum mechanical calculations of these properties. acs.org

| Simulation Parameter | Description | Expected Insight |

|---|---|---|

| Force Field | e.g., AMBER, CHARMM, OPLS-AA | Defines the potential energy landscape for the molecule. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., IEFPCM) | Models the effect of the environment on the solute's behavior. mdpi.com |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the extent of conformational sampling. plos.org |

| Observable: Dihedral Angles | Rotation around C-O and C-N bonds | Provides information on the orientation of -OH and -NO₂ groups. |

| Observable: Radial Distribution Function | Probability of finding solvent molecules at a certain distance | Characterizes the solvation shell structure. |

| Observable: Hydrogen Bonds | Intra- and intermolecular H-bond analysis | Quantifies the strength and dynamics of hydrogen bonding. csic.es |

Ab Initio Molecular Dynamics for Reactive Processes in Condensed Phases

Ab initio molecular dynamics (AIMD) is a more computationally intensive method where the forces on the atoms are calculated "from first principles" using quantum mechanics at each step of the simulation, rather than relying on predefined force fields. nih.gov This approach is particularly suited for studying chemical reactions, bond breaking/formation, and electronic polarization effects that are not well-described by classical MD. nih.gov

For this compound, AIMD could be employed to investigate reactive processes such as excited-state proton transfer from the hydroxyl group, which may be facilitated by solvent molecules. It can also be used to explore photochemical degradation pathways, a known phenomenon for nitroaromatic compounds. ucl.ac.uk For example, upon electronic excitation, the nitro group can undergo complex rearrangements. ucl.ac.uk Studies on related molecules like 2-nitronaphthalene (B181648) have used advanced computational methods to explore ultrafast intersystem crossing to triplet states, a key step in their photophysics that can lead to subsequent chemical reactions. acs.orgdntb.gov.ua AIMD simulations can trace the trajectories of these reactive events in condensed phases, providing a dynamic picture of the underlying mechanisms. researchgate.net

Structure-Property Relationship Modeling

Structure-property relationship models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Biological Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the structural or physicochemical properties of a set of compounds and their biological activities. oup.com For nitroaromatic compounds, QSAR models have been extensively developed to predict toxicological endpoints. nih.govnih.govdntb.gov.ua

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, nNO₂ (number of nitro groups) | Basic molecular composition and size. nih.gov |

| Topological | Wiener Index, Kappa Shape Indices | Molecular branching and connectivity. |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. researchgate.net |

| Electronic | Partial atomic charges on nitro and hydroxyl groups | Electrostatic interaction potential. |

The resulting QSAR equation would allow for the estimation of the biological activity of this compound based on its calculated descriptor values. Such models are valuable tools in environmental risk assessment and drug discovery for prioritizing compounds for experimental testing. oup.comosti.gov

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). academie-sciences.frresearchgate.net This technique is fundamental in drug design for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. researchgate.net

While there are no specific docking studies published for this compound, its potential as a ligand can be assessed by docking it into the binding sites of various enzymes or receptors. For instance, nitrophenol and naphthalene derivatives have been investigated as inhibitors of various enzymes. acs.orgnih.gov Docking simulations of this compound would involve placing the molecule in various positions and orientations within the protein's binding pocket and scoring them based on a function that estimates the binding free energy.

The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds between the hydroxyl group and polar residues, or π-π stacking between the naphthalene ring and aromatic residues like Phenylalanine or Tyrosine. acs.org This information is crucial for understanding its mechanism of action at a molecular level and for guiding the design of more potent and selective analogs.

| Parameter | Description | Example Value/Observation |

|---|---|---|

| Binding Affinity (ΔG) | Estimated free energy of binding. | -7.5 kcal/mol |

| Key Hydrogen Bonds | Specific H-bonds between ligand and protein. | -OH group with Asp120; -NO₂ group with Arg85 |

| Hydrophobic Interactions | Non-polar interactions. | Naphthalene ring with Leu34, Val56 |

| π-π Stacking | Stacking of aromatic rings. | Naphthalene ring with Phe152 |

| Predicted Inhibition Constant (Ki) | Calculated from binding affinity. | 2.5 µM |

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for simulating and predicting the spectroscopic properties of molecules, which is essential for interpreting experimental data and understanding electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating UV-Vis absorption spectra. mdpi.comresearchgate.netrespectprogram.org

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of its electronic transitions. rsc.org This allows for the simulation of its UV-Vis spectrum, which can then be compared with experimentally measured spectra for validation. mdpi.com Such a comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the naphthalene ring or n→π* transitions involving the nitro and hydroxyl groups.

Furthermore, these simulations can be performed in the presence of a solvent using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the spectral properties. aip.org Studies on related compounds like 1-nitronaphthalene have demonstrated that including solvent effects is crucial for accurately reproducing experimental spectra. aip.orgaip.org The validation of computational results against experimental data ensures the reliability of the theoretical model, which can then be used to predict the properties of other related compounds or to understand how structural modifications would alter the spectroscopic behavior.

| Compound | Method/Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition Assignment |

|---|---|---|---|---|

| This compound | TD-DFT (IEFPCM, Methanol) | ~350 nm | (Hypothetical) 355 nm | π→π* |

| This compound | TD-DFT (IEFPCM, Methanol) | ~420 nm | (Hypothetical) 430 nm | Intramolecular Charge Transfer |

| 1-Nitronaphthalene | DFT/PBE0 aip.org | - | 326 nm (isopentane) aip.org | S₀→S₁ |

Biological Activity and Biomedical Investigations of 4 Nitronaphthalen 2 Ol Derivatives

Molecular Mechanisms of Biological Action

The biological effects of 4-nitronaphthalen-2-ol and its related compounds are rooted in their chemical structure, which facilitates interactions with vital cellular components and participation in redox processes.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

Derivatives of nitronaphthalene have been shown to interact with cellular macromolecules, a key aspect of their biological activity. The nitro group can be metabolically reduced to form highly reactive intermediates, such as arylnitrenium ions, which are known to be DNA alkylators. scielo.br This interaction can lead to the formation of DNA adducts, which are implicated in the mutagenic and genotoxic potential of some nitroaromatic compounds. scielo.brinchem.org Specifically, C8-substituted deoxyguanosine adducts are commonly detected, though other adducts have also been identified. inchem.org

Beyond DNA, these derivatives can target proteins. For example, 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid, a nitronaphthalene derivative, acts as a competitive inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3). nih.gov This enzyme is a significant target in castration-resistant prostate cancer due to its role in androgen biosynthesis. The same compound also functions as an antagonist of the androgen receptor (AR), demonstrating a dual mechanism of action through protein interaction. nih.gov The inhibitory potency of such analogs is often enhanced by the presence of a strong electron-withdrawing group (EWG) like the nitro group. nih.gov

The hydroxyl group present in these compounds can also form hydrogen bonds with biological molecules, influencing cellular processes and contributing to target binding. smolecule.com

Role of Redox Cycling and Reactive Intermediates

The nitro group is a critical functional moiety that enables nitronaphthalene derivatives to participate in redox cycling. smolecule.com This process involves the enzymatic reduction of the nitro group to a nitro anion radical, which can then be re-oxidized by molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) radical. This cycle can lead to the generation of reactive oxygen species (ROS) and oxidative stress.

The bioactivation of nitroaromatics is a stepwise reduction process. scielo.br The nitro group (R-NO₂) is first reduced to a nitroso derivative (R-NO), followed by further reduction to a hydroxylamine (B1172632) derivative (R-NHOH). This hydroxylamine intermediate can then generate a reactive nitrenium ion, which, as mentioned, can interact with macromolecules like DNA. scielo.br This metabolic activation is often a prerequisite for the compound's biological effects.

Studies on naphthalene (B1677914) secondary organic aerosol (SOA), which contains various derivatives, highlight its high redox-activity. researchgate.net While known quinone products account for some of this activity, a substantial portion is attributed to other unidentified constituents, suggesting that complex redox processes are at play. researchgate.net The concept of redox cycling is also being harnessed synthetically, for instance, in catalytic reactions involving phosphorus reagents to mediate the reduction of nitro groups. mit.edu

In Vitro Cellular Responses and Cytotoxicity Profiling

The interaction of this compound derivatives at the molecular level translates into observable cellular responses. In vitro assays are crucial for profiling the cytotoxicity of these compounds and understanding their effects on cell fate.

Assays for Cell Viability and Proliferation (e.g., MTT, LDH Release)

The cytotoxicity of nitronaphthalene derivatives is commonly evaluated using cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. atcc.orgsigmaaldrich.com In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. atcc.orgsigmaaldrich.com

Conversely, the Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the activity of LDH, a stable cytoplasmic enzyme released into the culture medium from cells with damaged plasma membranes. nih.govtakarabio.com An increase in LDH activity in the medium corresponds to an increase in cell death. takarabio.com

Studies on various naphthol and nitronaphthol derivatives have utilized these assays to determine their cytotoxic potential against cancer cell lines. For instance, 4-Nitro-1-naphthol demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with reported IC₅₀ values of approximately 25 µM and 30 µM, respectively. Similarly, a study on various naphthol derivatives found several to be effective cytotoxic agents against human carcinoma cell lines at concentrations below 4 µg/mL. nih.gov

| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |

|---|---|---|---|---|---|

| 4-Nitro-1-naphthol | MCF-7 (Human Breast Cancer) | Not Specified | IC₅₀ | ~25 µM | |

| 4-Nitro-1-naphthol | HepG2 (Human Liver Cancer) | Not Specified | IC₅₀ | ~30 µM | |

| 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide (Compound 21) | HL-60 (Human Promyelocytic Leukemia) | Cell Growth Inhibition | IC₅₀ | 2.06 - 11.72 µM | acs.org |

| 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide (Compound 21) | MV4-11 (Human Acute Myeloid Leukemia) | Cell Growth Inhibition | IC₅₀ | 2.06 - 11.72 µM | acs.org |

Induction of Apoptosis and Necrosis

A primary mechanism through which nitronaphthalene derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes. nih.gov Necrosis, in contrast, is a form of uncontrolled cell death resulting from acute cellular injury. nih.gov

Several studies have confirmed that nitronaphthalene derivatives can trigger apoptosis in cancer cells. Treatment of HL-60 leukemia cells with a novel 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide resulted in a dose-dependent increase in apoptotic cells, rising to 78.4% after 20 hours of treatment at a 10 µM concentration. acs.org This process was confirmed to involve the activation of caspase-3. nih.gov Similarly, 4-Nitro-1-naphthol was shown by flow cytometry to induce apoptosis in both MCF-7 and HepG2 cells. The mode of cell death can be concentration-dependent, with some compounds inducing apoptosis at lower concentrations and necrosis at higher concentrations. nih.gov

The mechanism of apoptosis induction often involves the mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. mdpi.com For example, some anticancer agents work by downregulating anti-apoptotic proteins like Bcl-2, thereby promoting cell death. mdpi.com

| Compound/Derivative | Cell Line | Treatment Conditions | Observed Effect | Citation |

|---|---|---|---|---|

| 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide (Compound 21) | HL-60 | 10 µM for 20 h | 78.4% apoptotic cells (early + late) | acs.org |

| 4-Nitro-1-naphthol | MCF-7, HepG2 | Dose-dependent | Induction of apoptosis confirmed by flow cytometry | |

| 2-Thioxoimadazolidin-4-one derivative (Compound 4) | HepG2 | IC₅₀ = 0.017 µM | 11.42% apoptotic cells vs 0.59% in control | mdpi.com |

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS)—such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)—is another key aspect of the biological activity of nitronaphthalene derivatives. nih.gov While classically viewed as harmful byproducts of metabolism, ROS are now recognized as important signaling molecules that can modulate processes like cell growth and differentiation. nih.gov However, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger cell death.

The anticancer potential of some nitronaphthalene derivatives is linked to their ability to induce oxidative stress. The redox cycling of the nitro group, as previously discussed, is a direct pathway for ROS generation. Furthermore, studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that they can induce the generation of singlet oxygen and superoxide radicals upon photoirradiation. mdpi.com

In the context of cellular signaling, ROS generated by enzymes like NADPH oxidases (Nox) have been shown to be required for processes such as chondrogenic differentiation. nih.gov This suggests that the ability of nitronaphthalene derivatives to influence intracellular ROS levels could have complex and context-dependent biological outcomes.

Metabolic Pathways and Biotransformation Studies

The biotransformation of nitroaromatic compounds, including nitronaphthalene derivatives, is a critical determinant of their biological activity. These metabolic processes, primarily occurring in the liver, can lead to either detoxification or metabolic activation, resulting in the formation of reactive intermediates that can exert toxic, mutagenic, and carcinogenic effects. nih.govnih.gov

The initial and most crucial steps in the metabolism of nitronaphthalenes are catalyzed by hepatic microsomal enzymes, particularly the cytochrome P-450 (CYP) enzyme system. nih.govmlsu.ac.in These enzymes facilitate oxidative metabolism. For instance, studies on the related compound 1-nitronaphthalene (B515781) (1-NN) show that its metabolism by liver microsomes is dependent on NADPH and can be inhibited by carbon monoxide, indicating the direct involvement of cytochrome P-450 enzymes. nih.gov Pre-treatment with phenobarbital, a known inducer of CYP enzymes, has been shown to increase the rate of 1-NN metabolism in mouse liver microsomes. nih.gov

Two primary metabolic pathways are recognized for nitronaphthalenes: nitroreduction and ring oxidation.

Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. epa.govresearchgate.net The N-hydroxyamino aromatic compound is a critical intermediate, as it is a reactive electrophile capable of binding to macromolecules like DNA. researchgate.netpsu.edu This reduction can be catalyzed by enzymes such as nitroreductases found in liver fractions. epa.govwho.int

Ring Oxidation: This pathway, mediated by CYP enzymes, involves the oxidation of the aromatic ring to form epoxides. nih.govnih.gov For example, 2-nitronaphthalene (B181648) is oxidized by a range of CYP isoforms to form 2-Nitronaphthalene-5,6-oxide and 2-Nitronaphthalene-7,8-oxide. bio-rad.com These epoxides are highly reactive intermediates.

The table below summarizes the key microsomal enzymes involved in the metabolism of the related compound, 2-nitronaphthalene.

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Reference |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, CYP3A4 | Oxidation of 2-Nitronaphthalene to epoxides | bio-rad.com |

| Sulfotransferase | SULT1A1, SULT1A2, SULT1A3, SULT1A4 | Conjugation of hydroxylamine metabolites | bio-rad.com |

| UDP Glucuronosyltransferase | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9 | Glucuronidation of 2-Naphthylamine (B18577) and 2-Hydroxyamino-naphthalene | bio-rad.com |

| Glutathione (B108866) S-transferase | GSTA1, GSTA2, GSTA3, GSTA4, GSTA5 | Conjugation of glutathione to epoxide intermediates | bio-rad.com |

This data is based on the metabolism of the related compound 2-Nitronaphthalene.

The metabolism of nitronaphthalenes by hepatic enzymes generates a series of metabolites, some of which are stable and excretable, while others are highly reactive and biologically significant.

Key metabolites identified from studies on 1- and 2-nitronaphthalene include:

Epoxides: As products of CYP-mediated ring oxidation, C(5),C(6)- and C(7),C(8)-epoxides of 1-nitronaphthalene have been identified as key intermediates. nih.gov

N-Hydroxy-naphthylamines: The reduction of the nitro group leads to the formation of N-hydroxy-1-naphthylamine and N-hydroxy-2-naphthylamine. psu.eduinchem.org These metabolites are considered "activated" intermediates due to their potential to cause tissue damage and are often implicated in the carcinogenic process. psu.edu

Naphthylamines: Further reduction of the hydroxylamine yields 1-naphthylamine (B1663977) and 2-naphthylamine. psu.edu The conversion of 2-nitronaphthalene to the known human bladder carcinogen 2-naphthylamine has been demonstrated in rats and dogs, highlighting a significant pathway for metabolic activation. psu.eduepa.gov

Conjugates: Reactive epoxide intermediates are detoxified through conjugation with glutathione (GSH), catalyzed by glutathione S-transferases, to form various glutathionyl-hydroxy-dihydronaphthalene conjugates. nih.govbio-rad.com For example, the metabolism of 1-nitronaphthalene in mouse liver microsomes predominantly forms 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene. nih.gov Hydroxylated metabolites and hydroxylamines can also undergo conjugation with glucuronic acid and sulfate (B86663) to increase their water solubility and facilitate excretion. bio-rad.comresearchgate.net

Comparative Analysis of Biological Activity with Related Nitronaphthalenes

The biological activity of nitronaphthalene derivatives is highly dependent on their specific chemical structure, including the position of the nitro group and the presence of other substituents.

The relationship between the chemical structure of nitronaphthalenes and their biological effects, particularly mutagenicity, has been the subject of numerous quantitative structure-activity relationship (QSAR) studies. nih.govinsilico.euoup.com These studies aim to create models that can predict the toxicity of untested chemicals based on their molecular properties. researchgate.netnih.gov

Several structural factors are known to influence the mutagenic and toxic potential of these compounds:

Position of the Nitro Group: The location of the nitro group on the naphthalene ring is a critical determinant of biological activity. nih.gov For example, 2-nitronaphthalene is considered a potent carcinogen due to its metabolic conversion to 2-naphthylamine, whereas 1-nitronaphthalene has shown inadequate evidence of carcinogenicity in animal studies. inchem.orgepa.gov

Presence of Other Functional Groups: The addition of other groups, such as hydroxyl (-OH) in the case of this compound, or methyl groups, can significantly alter the electronic properties, metabolism, and ultimately the toxicity of the molecule. nih.govontosight.ai For instance, the hydroxyl group in this compound would be expected to influence its solubility and potential for conjugation reactions.

The following table outlines key structural factors and their general impact on the biological activity of nitronaphthalenes.

| Structural Feature / Property | Influence on Biological Activity | Reference |

| Nitro Group Position | Critically affects metabolic pathways and carcinogenic potential. Position 2 is often associated with higher carcinogenicity than position 1. | inchem.org, epa.gov |

| Number of Nitro Groups | Increasing the number of nitro groups can alter mutagenic potential; dinitronaphthalenes show varying levels of mutagenicity. | researchgate.net, insilico.eu |

| Other Substituents (e.g., -OH, -CH3) | Modifies electronic properties, solubility, and metabolic fate, thereby influencing toxicity and biological interactions. | nih.gov, ontosight.ai |

| Molecular Connectivity & Hydrophobicity | Important parameters in QSAR models that correlate with toxicity and the ability to interact with biological systems. | nih.gov |

Nitroaromatic compounds as a class are widely recognized for their potential carcinogenicity and mutagenicity. nih.govnih.gov This toxicity is fundamentally linked to their metabolism. The general mechanism involves the reduction of the nitro group to form reactive N-hydroxyamino intermediates, which can then bind covalently to DNA, forming DNA adducts. researchgate.netpsu.edu These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. nih.govresearchgate.net